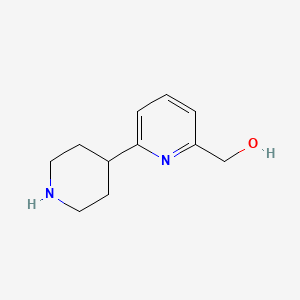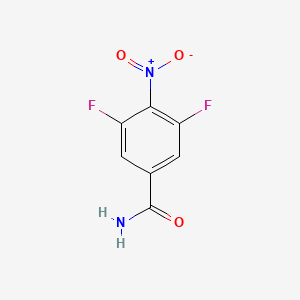
8-Chlorochroman-3-one
Vue d'ensemble
Description
8-Chlorochroman-3-one, also known as CCO, is a synthetic compound that belongs to the class of chromanone derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
8-Chlorochroman-3-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have demonstrated that 8-Chlorochroman-3-one exhibits potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. It exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
In addition, 8-Chlorochroman-3-one has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, 8-Chlorochroman-3-one has been reported to have antifungal and antibacterial activities against several pathogenic microorganisms.
Mécanisme D'action
The mechanism of action of 8-Chlorochroman-3-one is not fully understood. However, several studies have suggested that it exerts its pharmacological effects by modulating various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. It also interacts with various molecular targets, including DNA, enzymes, and receptors.
Biochemical and Physiological Effects
8-Chlorochroman-3-one has been shown to have several biochemical and physiological effects. It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. It also modulates the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, in the brain. Moreover, 8-Chlorochroman-3-one has been reported to have analgesic and anxiolytic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 8-Chlorochroman-3-one is its potent pharmacological activity against various diseases. It is also relatively easy to synthesize and purify, making it an attractive compound for medicinal chemistry studies. However, one of the limitations of 8-Chlorochroman-3-one is its low solubility in water, which can limit its bioavailability and efficacy in vivo. Moreover, its mechanism of action is not fully understood, which can hinder its clinical development.
Orientations Futures
There are several future directions for the research on 8-Chlorochroman-3-one. One of the areas of interest is to elucidate its mechanism of action and molecular targets. This can provide insights into its pharmacological effects and facilitate the development of more potent analogs. Another direction is to investigate its potential applications in other diseases, such as diabetes, cardiovascular diseases, and infectious diseases. Moreover, the development of novel drug delivery systems can enhance its bioavailability and therapeutic efficacy in vivo.
Conclusion
In conclusion, 8-Chlorochroman-3-one is a synthetic compound that exhibits potent pharmacological activity against various diseases. It has been extensively studied for its anticancer, anti-inflammatory, and neuroprotective effects. The synthesis method of 8-Chlorochroman-3-one involves the reaction of 8-chloro-1-methyl-2H-chromen-2-one with sodium hydride and a suitable solvent. Although it has several advantages, such as its potent pharmacological activity, it also has limitations, such as its low solubility in water. Future research on 8-Chlorochroman-3-one can provide insights into its mechanism of action and facilitate the development of more potent analogs for the treatment of various diseases.
Propriétés
IUPAC Name |
8-chloro-4H-chromen-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRWVWSGRNKZKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COC2=C1C=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858664 | |
| Record name | 8-Chloro-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chlorochroman-3-one | |
CAS RN |
1260877-93-7 | |
| Record name | 8-Chloro-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




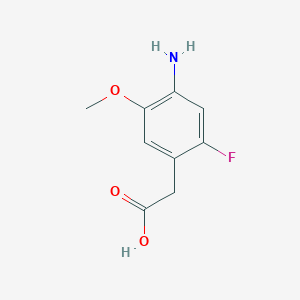
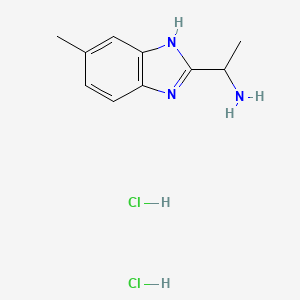
![[4-(Trifluoromethyl)-4-piperidyl]methanol](/img/structure/B3227272.png)

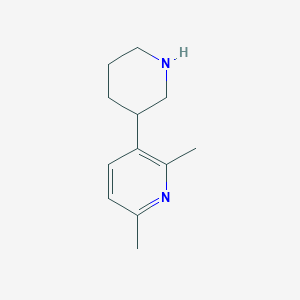
![7-bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3227292.png)
![[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate](/img/structure/B3227294.png)
